1-(4-aminophenyl)-1H-pyrazol-3-ol
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Overview
Description
1-(4-aminophenyl)-1H-pyrazol-3-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features an amino group attached to the phenyl ring and a hydroxyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-aminophenyl)-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 4-aminophenylhydrazine and β-diketones. The reaction typically occurs under acidic or basic conditions, with the choice of solvent and temperature influencing the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires careful control of reaction parameters to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-aminophenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-nitrophenyl)-1H-pyrazol-3-one.
Reduction: Formation of 1-(4-aminophenyl)-1H-pyrazol-3-amine.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-(4-aminophenyl)-1H-pyrazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
- 1-(4-nitrophenyl)-1H-pyrazol-3-ol
- 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol
- 1-(4-methylphenyl)-1H-pyrazol-3-ol
Uniqueness: 1-(4-aminophenyl)-1H-pyrazol-3-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(4-aminophenyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,10H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFTZDQEAUSINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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